A Technical Guide to Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate: Synthesis, Analysis, and Applications
A Technical Guide to Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate: Synthesis, Analysis, and Applications
This guide provides an in-depth technical overview of Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate, a chiral non-proteinogenic amino acid ester. It serves as a critical resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and expert insights into its synthesis, characterization, and application as a sophisticated building block in medicinal chemistry.
Introduction: The Significance of a Chiral Intermediate
Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is a derivative of L-phenylalanine, featuring a methyl group on the ortho position of the phenyl ring. This seemingly minor structural modification introduces significant steric and electronic changes, making it a valuable and unique synthon for drug discovery. Its chirality and specific structural conformation are leveraged by medicinal chemists to achieve precise molecular recognition and to optimize the pharmacological profiles of new therapeutic agents. Understanding the properties, synthesis, and analysis of this compound is paramount for its effective utilization in the development of novel pharmaceuticals.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key characteristics of Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate are summarized below.
| Property | Value | Source |
| CAS Number | 1795-96-6 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| IUPAC Name | ethyl (2S)-2-amino-3-(2-methylphenyl)propanoate | [2] |
| Synonyms | Ethyl L-2-methylphenylalanate | N/A |
| Physical Form | Expected to be a liquid or low-melting solid | [3] |
| Storage Conditions | Store in a cool, dry place. For long-term storage, an inert atmosphere at freezer temperatures (under -20°C) is recommended. | [3][4] |
Synthesis Protocol: Fischer-Speier Esterification
The most direct and industrially scalable method for preparing Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is the Fischer-Speier esterification of the parent amino acid, (S)-2-amino-3-(2-methylphenyl)propanoic acid. This acid-catalyzed reaction is a classic, reliable method for converting carboxylic acids and alcohols into esters.
Reaction Principle: The process involves protonating the carbonyl oxygen of the amino acid, which enhances its electrophilicity. A subsequent nucleophilic attack by ethanol, followed by dehydration, yields the desired ethyl ester. An excess of ethanol is typically used to drive the equilibrium towards the product side, maximizing the yield.
Detailed Step-by-Step Methodology
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Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add (S)-2-amino-3-(2-methylphenyl)propanoic acid (100 g, 0.558 mol).
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Solvent and Catalyst Addition: Add absolute ethanol (500 mL) to the flask. The amino acid will not fully dissolve initially. Begin stirring the suspension. Cautiously and slowly, add thionyl chloride (SOCl₂) (48.5 mL, 0.67 mol) dropwise to the stirred suspension at 0-5°C (ice bath).
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Expert Insight: Thionyl chloride is chosen as the acid catalyst because it reacts with ethanol to form sulfur dioxide and hydrogen chloride (HCl) gas in situ. This anhydrous HCl is a highly effective catalyst for the esterification and avoids the introduction of water, which could reverse the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78°C). Maintain reflux for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the starting amino acid spot (which typically stays at the baseline) indicates reaction completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue is the hydrochloride salt of the product. Dissolve this residue in deionized water (200 mL) and cool in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is basic (pH ~8-9). This neutralizes the HCl salt and liberates the free amine.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).[5]
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if high purity is required.[6]
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow for synthesis.
Analytical and Quality Control
Ensuring the identity, purity, and chiral integrity of Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is critical for its use in regulated drug development environments. A multi-faceted analytical approach is required.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, the methyl group on the ring, and the chiral center proton.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and confirm identity.[7]
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing an additive like trifluoroacetic acid) is a common starting point. Purity is determined by area percentage.
-
Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.). A specialized chiral column (e.g., a polysaccharide-based column) is used to separate the (S) and (R) enantiomers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and C-O stretches.
Typical Analytical Specifications
| Parameter | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid/solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Assay (Purity) | HPLC/GC | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% e.e. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Analytical Workflow Diagram
Caption: Quality control workflow for batch release.
Applications in Research and Drug Development
Non-proteinogenic amino acids like Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate are indispensable tools in modern medicinal chemistry. Their utility stems from their ability to act as constrained peptide mimics or as chiral scaffolds.
-
Chiral Building Block: The primary application is as a chiral intermediate in multi-step syntheses of complex drug molecules. The defined stereochemistry is crucial for the target molecule's efficacy and safety.
-
Peptidomimetics: Incorporating this moiety into a peptide backbone can induce specific secondary structures (e.g., turns or helices) and can enhance metabolic stability by protecting against enzymatic degradation.
-
Inhibitor Design: The 2-methylphenyl group can be used to probe specific hydrophobic pockets in enzyme active sites or protein-protein interfaces. Its steric bulk can be exploited to achieve selectivity for a particular biological target over related proteins. Substituted 2-aminothiophenes, which share structural motifs, have been investigated as antagonists of the human glucagon receptor and as antibacterial agents, highlighting the potential of such modified amino-acid-like structures.[8] For example, various quinoline-3-carboxylate derivatives, which can be synthesized from amino esters, have been developed as potent dual inhibitors of EGFR and HER-2 for anticancer applications.[9]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area or a chemical fume hood.[12]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, especially to prevent slow oxidation or hydrolysis, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4]
Conclusion
Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is more than a simple amino acid derivative; it is a specialized tool for the precise construction of complex, biologically active molecules. Its unique structural features offer medicinal chemists a reliable and versatile building block for exploring chemical space and designing next-generation therapeutics. A thorough understanding of its synthesis, rigorous analytical control, and proper handling are essential for unlocking its full potential in the demanding field of drug discovery.
References
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Pharmaffiliates. (n.d.). (S)-Ethyl 2-amino-3-phenylpropanoate, CAS No : 1795-96-6. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Bakavoli, M., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
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PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). ethyl 2-amino-3-hydroxypropanoate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). methyl (2S)-2-amino-3-(2-ethylphenyl)propanoate. Retrieved from [Link]
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ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]
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MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
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Patsnap. (2025, July 22). Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. Retrieved from [Link]
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ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
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Royal Society of Chemistry. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. Retrieved from [Link]
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